An In-depth Technical Guide to 2,4,5-Trichlorothiophenol
An In-depth Technical Guide to 2,4,5-Trichlorothiophenol
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and is for informational purposes only. 2,4,5-Trichlorothiophenol is a chemical that requires careful handling by trained professionals. Always consult a comprehensive Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety protocols.
Introduction: A Niche Reagent with Untapped Potential
2,4,5-Trichlorothiophenol, also known as 2,4,5-trichlorobenzenethiol, is a specialty organosulfur compound.[1][2] While its oxygen analog, 2,4,5-trichlorophenol, is a well-documented chemical intermediate, particularly in the historical synthesis of pesticides, 2,4,5-trichlorothiophenol is a far less characterized molecule.[3][4][5] The limited availability of extensive public data suggests its use is confined to specialized applications in organic synthesis.
This guide aims to consolidate the available technical information on 2,4,5-trichlorothiophenol, providing a foundational resource for researchers. Where empirical data is unavailable, this guide will offer expert insights based on the established principles of chemical reactivity for thiophenols, providing a predictive framework for its potential applications and handling.
Chemical Identity and Structure
The fundamental identity of a chemical reagent is the cornerstone of its application. 2,4,5-Trichlorothiophenol is a substituted aromatic thiol where a benzene ring is functionalized with a thiol group (-SH) and three chlorine atoms at the 2, 4, and 5 positions.
Diagram 1: Chemical Structure of 2,4,5-Trichlorothiophenol
A 2D representation of the 2,4,5-Trichlorothiophenol molecule.
The strategic placement of the electron-withdrawing chlorine atoms on the benzene ring is expected to significantly influence the reactivity of the thiol group and the aromatic system.
Physicochemical Properties
Empirical data on the physicochemical properties of 2,4,5-trichlorothiophenol is sparse. The available information is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,5-trichlorobenzene-1-thiol | [2] |
| Synonyms | 2,4,5-Trichlorothiophenol, 2,4,5-Trichlorophenyl Mercaptan | [1] |
| CAS Number | 3773-14-6 | [1][2] |
| Molecular Formula | C₆H₃Cl₃S | [2] |
| Molecular Weight | 213.5 g/mol | [2] |
| Appearance | White to cream powder or crystalline solid | [1] |
| Melting Point | 111-118 °C | |
| Purity (Assay) | ≥97.0% (by Gas Chromatography) | [1] |
| SMILES String | SC1=C(Cl)C=C(Cl)C(Cl)=C1 | [2] |
Expert Insights:
-
Solubility: While specific data is lacking, based on its structure, 2,4,5-trichlorothiophenol is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene.
-
Boiling Point: Due to its relatively high molecular weight and potential for hydrogen bonding, it is expected to have a high boiling point, likely exceeding 250 °C at atmospheric pressure.
-
Acidity (pKa): Aromatic thiols are generally more acidic than their corresponding phenols. The presence of three electron-withdrawing chloro groups should further increase the acidity of the thiol proton, making its pKa significantly lower than that of thiophenol (pKa ≈ 6.6). This enhanced acidity makes it readily deprotonated by even mild bases to form the corresponding thiolate, a potent nucleophile.
Synthesis and Manufacturing
The synthesis of 2,4,5-trichlorothiophenol is not widely published in standard chemical literature, suggesting it is not produced on a large industrial scale. However, a patented method provides a viable synthetic route.
Patented Synthesis Route: Reduction of a Sulfonic Acid Derivative
A known method for the preparation of 2,4,5-trichlorothiophenol involves the use of anhydrous 2,4,5-trichlorobenzenesulfonic acid as the starting material. While the patent does not detail the specific reducing agents and conditions, the general transformation from a sulfonic acid to a thiol can be achieved through various established methods in organic chemistry, often involving a multi-step process.
Diagram 2: Conceptual Workflow for the Synthesis of 2,4,5-Trichlorothiophenol
Conceptual workflow for the synthesis of 2,4,5-trichlorothiophenol.
Experimental Protocol (Hypothetical, based on general procedures):
-
Step 1: Conversion to Sulfonyl Chloride: Anhydrous 2,4,5-trichlorobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a standard and high-yielding transformation.
-
To a stirred solution of anhydrous 2,4,5-trichlorobenzenesulfonic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.
-
A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
The reaction mixture is typically heated to reflux until the evolution of HCl and SO₂ gases ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,4,5-trichlorobenzenesulfonyl chloride.
-
-
Step 2: Reduction to Thiol: The resulting sulfonyl chloride can then be reduced to the thiophenol. Strong reducing agents are required for this step.
-
A common method involves the use of zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid).
-
The 2,4,5-trichlorobenzenesulfonyl chloride is dissolved in a suitable solvent and added slowly to a suspension of zinc dust in the acid at a controlled temperature.
-
The reaction is typically stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is worked up by filtering off the excess zinc, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude 2,4,5-trichlorothiophenol, which can be further purified by recrystallization or chromatography.
-
Reactivity and Potential Applications
The reactivity of 2,4,5-trichlorothiophenol is dominated by the thiol group, which can act as a nucleophile, an acid, or be oxidized.
-
Nucleophilicity: The corresponding thiolate, formed by deprotonation, is a soft and potent nucleophile. It can participate in S-alkylation, S-arylation, and Michael addition reactions. This makes it a valuable building block for introducing the 2,4,5-trichlorophenylthio moiety into molecules.
-
Oxidation: The thiol group can be oxidized to form a disulfide (2,2',4,4',5,5'-hexachlorodiphenyl disulfide) under mild oxidizing conditions. Harsher oxidation can lead to the formation of sulfonic acids.
-
Applications: While specific applications are not well-documented, its structural motifs suggest potential utility in:
-
Pesticide and Fungicide Synthesis: Many commercial pesticides are sulfur-containing compounds. The 2,4,5-trichlorophenyl group is a known toxophore, and its combination with a reactive thiol handle makes this compound an interesting starting material for novel agrochemicals.
-
Material Science: Thiophenols are used in the synthesis of self-assembling monolayers on metal surfaces.[1]
-
Drug Discovery: As a fragment or building block for the synthesis of more complex molecules with potential biological activity. The lipophilic and electronically distinct nature of the 2,4,5-trichlorophenylthio group could be exploited in medicinal chemistry to modulate the properties of a lead compound.
-
Analytical Methods
Standard analytical techniques can be employed for the characterization and quality control of 2,4,5-trichlorothiophenol.
-
Gas Chromatography (GC): As indicated by supplier specifications, GC is a suitable method for assessing the purity of this compound, likely using a flame ionization detector (FID) or a mass spectrometer (MS) for detection.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be an effective method for purity determination and reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the thiol proton and the two aromatic protons, with their chemical shifts and coupling patterns providing confirmation of the substitution pattern. ¹³C NMR would show the six distinct aromatic carbon signals.
-
Mass Spectrometry (MS): Electron ionization MS would show a characteristic molecular ion peak and a fragmentation pattern corresponding to the loss of Cl and SH fragments. The isotopic pattern of the three chlorine atoms would be a definitive feature.
Safety and Handling
2,4,5-Trichlorothiophenol is an irritant and requires careful handling in a controlled laboratory environment.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Handle in a well-ventilated area, preferably a chemical fume hood.
-
-
Shipping and Transportation: It is regulated for transport, typically classified under UN Hazard Class 9.[6]
Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
2,4,5-Trichlorothiophenol is a specialty chemical with a limited but defined set of known properties. Its high reactivity, stemming from the acidic and nucleophilic thiol group, combined with the unique electronic and steric properties of the trichlorinated aromatic ring, suggests potential for its use as a versatile building block in organic synthesis, particularly in the fields of agrochemicals and medicinal chemistry. Further research into its reactivity and applications is needed to fully realize its potential. This guide provides a consolidated starting point for any scientist or researcher considering the use of this compound.
References
- TCI AMERICA. 2,4,5-Trichlorobenzenethiol. [URL: https://www.tcichemicals.com/US/en/p/T0728]
- Matrix Fine Chemicals. 2,4,5-TRICHLOROBENZENE-1-THIOL | CAS 3773-14-6. [URL: https://matrix-fine-chemicals.com/product/245-trichlorobenzene-1-thiol-mm3773146]
- PubChem. 2,4,5-Trichlorophenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7271]
- Canada.ca. Fact sheet: 2,4,5-trichlorophenol. [URL: https://www.canada.ca/en/environment-climate-change/services/federal-contaminated-sites/fact-sheet-2-4-5-trichlorophenol.html]
- Britannica. 2,4,5-trichlorophenol. [URL: https://www.britannica.com/science/chlorophenol]
- Sigma-Aldrich. 2,4,5-Trichlorophenol 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156515]
- Fisher Scientific. 2,4,5-Trichlorothiophenol, 97%. [URL: https://www.fishersci.com/shop/products/2-4-5-trichlorothiophenol-97/AAL0332406]
- Google Patents. CH390937A - Process for the production of thiophenols. [URL: https://patents.google.
- PubChem. 2,4,5-Trichlorobenzenethiol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19597]
- Chem-Impex. 2,4,5-Trichlorophenol. [URL: https://www.chemimpex.com/products/245-trichlorophenol]
Sources
- 1. 2,4,5-Trichlorobenzenethiol | 3773-14-6 | TCI AMERICA [tcichemicals.com]
- 2. 2,4,5-TRICHLOROBENZENE-1-THIOL | CAS 3773-14-6 [matrix-fine-chemicals.com]
- 3. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. 2,4,5-trichlorophenol | chemical compound | Britannica [britannica.com]
- 6. 2,4,5-Trichlorothiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
